molecular formula C13H21N3O B4636502 N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE

Cat. No.: B4636502
M. Wt: 235.33 g/mol
InChI Key: KRRFJUVNWYCEJB-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a pyrazole ring substituted with an ethyl and a methyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16-10(2)12(9-15-16)8-14-13(17)11-6-4-5-7-11/h9,11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRFJUVNWYCEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE

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